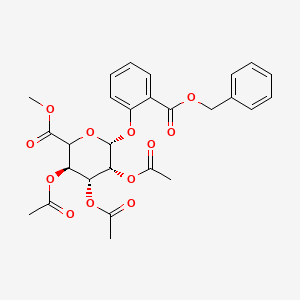

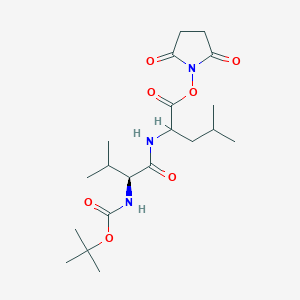

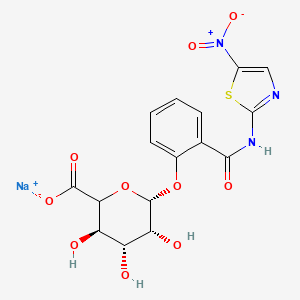

![molecular formula C₁₃H₉I₂NO₄ B1140210 4-[[4-(乙酰氧基)-3,5-二碘苯基]亚甲基]-2-甲基-5(4H)-恶唑啉酮(E/Z 混合物) CAS No. 93087-37-7](/img/structure/B1140210.png)

4-[[4-(乙酰氧基)-3,5-二碘苯基]亚甲基]-2-甲基-5(4H)-恶唑啉酮(E/Z 混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone and its isomers involves multi-step chemical processes. Studies have shown the preparation of similar oxazolones and their E and Z isomers, highlighting the importance of controlling isomeric structures for desired chemical properties. The synthesis routes typically involve the formation of the oxazolone ring followed by modifications to introduce the acetyloxy and iodophenyl groups (Haasbroek, Oliver, & Carpy, 2003).

Molecular Structure Analysis

The molecular structure of 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone, particularly the spatial arrangement of its E and Z isomers, has been explored using techniques like X-ray crystallography and NMR spectroscopy. These analyses provide insights into the molecule's geometry, confirming the configuration of its isomers and elucidating the relationship between structure and reactivity (Bell, Faggiani, Lock, & McLeod, 1985).

Chemical Reactions and Properties

4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone participates in various chemical reactions, leveraging its oxazolone core and functional groups. These reactions include nucleophilic additions, isomerizations, and condensations, which are pivotal for further chemical modifications and applications. The reactivity of the oxazolone ring with nucleophiles, retaining the exocyclic double bond geometry, is of particular interest for synthetic applications (Blasco, Cativiela, Villegas, García, Jaime, & Mayoral, 1988).

科学研究应用

合成和反应性

恶唑啉酮,包括与所讨论化合物相似的衍生物,因其反应性和合成实用性而被广泛研究。它们作为多种杂环化合物的合成前体。例如,恶唑啉酮已被用于合成 2H-吡喃-2-酮和稠合吡喃-2-酮,通过在酸性和碱性条件下与活化的亚甲基化合物反应 (Kočevar 等,1992)。此外,已经实现了恶唑啉酮的几何异构体的合成,突出了这些化合物在生成结构多样的分子的多功能性 (Cativiela 等,1985).

在非线性光学材料中的应用

恶唑啉酮衍生物已被确定为非线性光学 (NLO) 应用的潜在候选者。例如,已经研究了 4-取代亚苄基-2-苯基恶唑-5-酮的合成和 NLO 性质,揭示了显着的双光子吸收截面。由于其源自广泛离域的 π 电子分布的大非线性,这些材料有望用于光子学和电子学 (Murthy 等,2010)。此外,推拉式恶唑啉酮衍生物表现出高荧光特性和双光子吸收截面,使其适用于高级光学应用 (Rodrigues 等,2012)。

化学转化和生物活性化合物合成

恶唑啉酮参与各种化学转化,产生生物活性分子。例如,与胺和其他亲核试剂的反应证明了该化合物在合成氨基酸衍生物和其他生物相关结构中的用途。这些反应通常保留环外双键几何形状,展示了恶唑啉酮化学在复杂合成途径中的特异性 (Blasco 等,1988).

属性

IUPAC Name |

[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVMVIJKFXPLNL-VZUCSPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9I2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

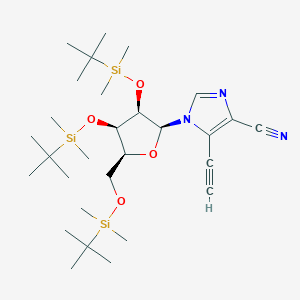

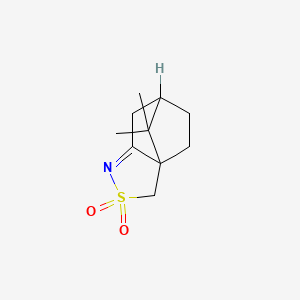

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

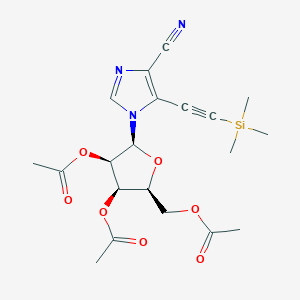

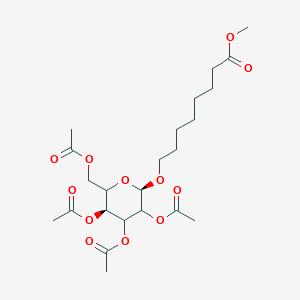

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

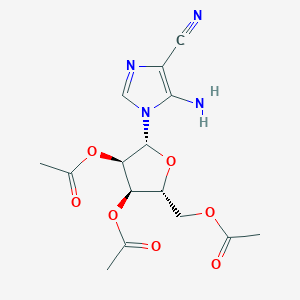

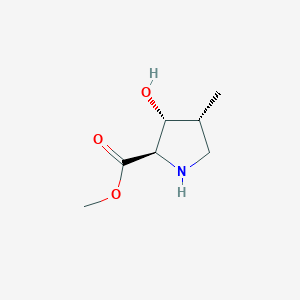

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)